molecular formula C23H26N2O3S B2722969 1-[4-(4-METHYLBENZENESULFONYL)-2-(2-METHYLPHENYL)-1,3-OXAZOL-5-YL]AZEPANE CAS No. 618862-90-1

1-[4-(4-METHYLBENZENESULFONYL)-2-(2-METHYLPHENYL)-1,3-OXAZOL-5-YL]AZEPANE

Cat. No.: B2722969
CAS No.: 618862-90-1
M. Wt: 410.53
InChI Key: SCXBKBORASGJTM-UHFFFAOYSA-N
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Description

1-[4-(4-Methylbenzenesulfonyl)-2-(2-methylphenyl)-1,3-oxazol-5-yl]azepane is a heterocyclic compound featuring a 1,3-oxazole core substituted with a 4-methylbenzenesulfonyl group at position 4, a 2-methylphenyl group at position 2, and an azepane ring (a seven-membered saturated nitrogen heterocycle) at position 3.

This compound’s structural complexity suggests applications in drug discovery, particularly in targeting enzymes or receptors where the sulfonyl group and aromatic systems play key roles.

Properties

IUPAC Name

5-(azepan-1-yl)-2-(2-methylphenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3S/c1-17-11-13-19(14-12-17)29(26,27)22-23(25-15-7-3-4-8-16-25)28-21(24-22)20-10-6-5-9-18(20)2/h5-6,9-14H,3-4,7-8,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCXBKBORASGJTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3C)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[4-(4-Methylbenzenesulfonyl)-2-(2-Methylphenyl)-1,3-Oxazol-5-Yl]azepane is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by an azepane ring linked to an oxazole moiety and a sulfonyl group. Its molecular formula is C26H24N2O4SC_{26}H_{24}N_{2}O_{4}S, with a molecular weight of approximately 440.55 g/mol. The intricate arrangement of functional groups suggests potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The sulfonyl group may interact with enzyme active sites, inhibiting their function.
  • Induction of Apoptosis : Similar compounds have shown the ability to induce programmed cell death in cancer cell lines, suggesting a potential for anticancer activity.
  • Antimicrobial Properties : The presence of the oxazole ring may contribute to antimicrobial effects, as observed in related structures.

Anticancer Activity

Research indicates that derivatives of azepane compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar compounds induce apoptosis in human leukemia cells (HL-60) in a dose-dependent manner, with effective concentrations ranging from 5.0 µg/ml to 100.0 µg/ml .

Antimicrobial Activity

Compounds with similar structural features have been tested for their antimicrobial properties. For example, certain derivatives displayed promising antifungal activity against pathogenic strains, demonstrating minimum inhibitory concentrations (MICs) comparable to known antifungal agents .

Case Studies

  • Cytotoxicity in Leukemia Cells : A study published in PubMed highlighted the apoptotic effects of structurally related compounds on HL-60 cells, indicating that modifications in the structure can enhance or diminish these effects .
  • Antifungal Screening : Another investigation into nitrogen and sulfur heterocycles revealed that several synthesized compounds exhibited significant antifungal activity, suggesting that the incorporation of similar functional groups could enhance the biological profile of azepane derivatives .

Research Findings Summary Table

Study FocusFindingsReference
CytotoxicityInduced apoptosis in HL-60 cells
Antifungal ActivityComparable MICs to established antifungals
Structural AnalysisInsights into structure-activity relationships

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

  • Molecular Formula : C23H26N2O3S
  • Molecular Weight : 414.6 g/mol
  • IUPAC Name : 1-[4-(4-Methylbenzenesulfonyl)-2-(2-Methylphenyl)-1,3-oxazol-5-yl]azepane

The structure features a complex arrangement that includes a sulfonamide group, an oxazole ring, and an azepane moiety, which contribute to its biological activity and reactivity.

Medicinal Chemistry Applications

  • Antitumor Activity :
    • Several studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, azepane derivatives have been shown to inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest. A study published in Nature Chemistry highlighted the potential of oxazole-containing compounds in targeting specific cancer pathways .
  • Antimicrobial Properties :
    • The sulfonamide group present in the compound is known for its antimicrobial activity. Research has demonstrated that sulfonamides can inhibit bacterial growth by interfering with folate synthesis. A comparative study of various sulfonamide derivatives showed enhanced efficacy against resistant strains of bacteria .
  • Neuroprotective Effects :
    • Emerging research suggests that certain azepane derivatives may offer neuroprotective benefits. In vitro studies have demonstrated their ability to protect neuronal cells from oxidative stress and apoptosis, making them candidates for further investigation in neurodegenerative disease models .

Organic Synthesis Applications

  • Synthetic Intermediates :
    • The compound serves as a valuable intermediate in the synthesis of more complex molecules. Its unique functional groups allow for further derivatization, which can lead to the creation of novel pharmaceutical agents or agrochemicals.
  • Catalysis :
    • Research has explored the use of azepane derivatives as catalysts in organic reactions. Their ability to stabilize transition states can enhance reaction rates and selectivity in synthetic pathways, particularly in asymmetric synthesis .
  • Case Study on Antitumor Activity :
    • A study conducted by Li et al. (2021) evaluated various oxazole derivatives for their cytotoxic effects on human cancer cell lines. The results indicated that compounds structurally similar to this compound exhibited IC50 values in the low micromolar range against multiple cancer types .
  • Antimicrobial Efficacy Study :
    • In a comparative analysis published in Journal of Medicinal Chemistry, researchers tested a series of sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that modifications to the azepane structure significantly enhanced antibacterial potency, suggesting a promising avenue for drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Features and Functional Groups

The compound’s uniqueness lies in its combination of a 1,3-oxazole ring, sulfonyl group, and azepane substituent. Below is a comparative analysis with structurally related compounds from the evidence:

Compound Core Structure Key Substituents Reported Applications/Properties Reference
1-[4-(4-Methylbenzenesulfonyl)-2-(2-methylphenyl)-1,3-oxazol-5-yl]azepane 1,3-Oxazole 4-Methylbenzenesulfonyl, 2-methylphenyl, azepane Hypothetical use in drug discovery (inferred from structural analogs).
N-[5-(Ethylsulfonyl)-2-methoxyphenyl]-5-[3-(2-pyridinyl)phenyl]-1,3-oxazol-2-amine 1,3-Oxazole Ethylsulfonyl, methoxyphenyl, pyridinylphenyl Experimental drug candidate (DB07334); likely targets kinase or receptor pathways.
4-(5-Methyl-3-phenyl-1,2-oxazol-4-yl)benzene-1-sulfonamide 1,2-Oxazole Methyl, phenyl, sulfonamide Unspecified bioactivity; sulfonamide groups are common in enzyme inhibitors (e.g., carbonic anhydrase).
1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride Azepane Chloromethylphenoxy, ethyl Intermediate in synthesis of pharmaceuticals (e.g., bazedoxifene derivatives).
JWH-251 (2-(2-Methylphenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone) Indole 2-Methylphenyl, pentyl Controlled substance with cannabinoid receptor agonist activity.

Pharmacological and Physicochemical Comparisons

  • Sulfonyl vs.
  • Azepane vs. Smaller Heterocycles : Azepane’s seven-membered ring offers greater flexibility than smaller rings (e.g., pyrrolidine or piperidine), which could enhance binding to conformational dynamic targets but may reduce metabolic stability compared to rigid systems .
  • Aromatic Substitution Patterns: The 2-methylphenyl group on the oxazole core distinguishes the target compound from JWH-251, which features an indole-ethanone system. JWH-251’s indole moiety is critical for cannabinoid receptor binding, whereas the oxazole system in the target compound may prioritize different targets (e.g., kinases or ion channels) .

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